molecular formula C23H22N4O5 B3002294 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 941876-76-2

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B3002294
CAS RN: 941876-76-2
M. Wt: 434.452
InChI Key: RUFYTMOLNWAXFN-UHFFFAOYSA-N
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Description

The compound 2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(2-methoxyphenyl)acetamide is a synthetic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds and their synthesis, which can be extrapolated to understand the subject compound.

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions, starting with a key intermediate product. For instance, in the synthesis of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol-1-yl]acetamide derivatives, methyl 3-methoxy-5-methylbenzoate was used as a key intermediate . This suggests that the synthesis of our compound of interest might also involve a multi-step process, possibly starting with a methoxybenzoate derivative, given the methoxy groups present in the compound.

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectroscopic techniques such as IR, NMR, and mass spectrometry . These techniques would likely be used to confirm the structure of this compound, ensuring the correct placement of functional groups and overall molecular integrity.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include alkylation, as seen in the synthesis of 2-{[5-(diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide . This suggests that alkylation could be a key reaction in the synthesis of our compound, potentially involving the introduction of the acetamide group.

Physical and Chemical Properties Analysis

While the physical and chemical properties of the specific compound are not detailed in the provided papers, the properties of similar compounds can be inferred. These properties are likely to include solubility in various solvents, melting points, and stability under different conditions. The presence of multiple methoxy groups in the compound suggests it might exhibit moderate polarity, affecting its solubility and interactions with biological molecules.

Relevant Case Studies

The provided papers do not include case studies directly related to the compound . However, one of the compounds synthesized in the first paper demonstrated anticancer activity against several cancer cell lines . This indicates that structurally similar compounds could also possess biological activity, warranting further investigation into their potential as therapeutic agents.

properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5/c1-30-19-7-5-4-6-16(19)24-22(28)14-26-10-11-27-18(23(26)29)13-17(25-27)15-8-9-20(31-2)21(12-15)32-3/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFYTMOLNWAXFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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